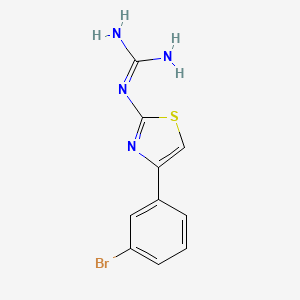

1-(4-(3-Bromophenyl)thiazol-2-yl)guanidine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H9BrN4S |

|---|---|

Molecular Weight |

297.18 g/mol |

IUPAC Name |

2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]guanidine |

InChI |

InChI=1S/C10H9BrN4S/c11-7-3-1-2-6(4-7)8-5-16-10(14-8)15-9(12)13/h1-5H,(H4,12,13,14,15) |

InChI Key |

UJHZINYIHDOQQH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=CSC(=N2)N=C(N)N |

Origin of Product |

United States |

Spectrum of Biological Activities and Underlying Molecular Mechanisms

Anti-Cancer Activity Investigations

The 4-(bromophenyl)thiazole core, combined with a guanidine (B92328) substituent at the 2-position, represents a strategic design in medicinal chemistry for developing anti-cancer agents. The thiazole (B1198619) ring is a structural component in established drugs like the antineoplastic agent Tiazofurin, and the presence of a halogenated phenyl ring, such as bromophenyl, is known to enhance cytotoxic activity. nih.gov The guanidine group, due to its basicity and ability to form multiple hydrogen bonds, can facilitate interactions with various biological targets. Research into derivatives built around this framework has revealed significant anti-proliferative effects and complex interactions with oncogenic pathways.

In Vitro Anti-proliferative and Cytotoxic Effects on Human Cancer Cell Lines (e.g., MCF-7, HepG2, HCT-116, Ovarian Cancer)

Derivatives containing the 4-(bromophenyl)thiazole scaffold have demonstrated notable cytotoxic and anti-proliferative effects across a range of human cancer cell lines. Studies on 4-(4-bromophenyl)-thiazol-2-amine derivatives, which are precursors to the guanidine compound, have shown promising anticancer potential against the estrogen receptor-positive breast adenocarcinoma cell line, MCF-7. nih.gov One such derivative exhibited an IC50 value of 10.5 μM against MCF-7 cells, a potency comparable to the standard chemotherapeutic drug 5-fluorouracil (B62378) (IC50 = 5.2 μM). nih.gov

The broader class of thiazole derivatives has been extensively tested against various cancer cell lines, including liver (HepG2), colon (HCT-116), and breast (MCF-7) cancers. nih.govmdpi.comekb.eg For instance, certain novel synthesized thiazole compounds showed high potency, with IC50 values on HCT-116, MCF-7, and HepG2 cells recorded at 4.7 µg/ml, 4.8 µg/ml, and 11 µg/ml, respectively. ekb.eg Another study on thiazole derivatives reported IC50 values of 31.5 ± 1.91 μM against MCF-7 and 51.7 ± 3.13 μM against HepG2 for a compound with a bromide substitution. mdpi.com These findings underscore the importance of the thiazole nucleus as a foundation for effective cytotoxic agents.

| Compound Class | Cell Line | Reported Activity (IC50) | Source |

|---|---|---|---|

| 4-(4-Bromophenyl)-thiazol-2-amine derivative (p2) | MCF-7 (Breast) | 10.5 µM | nih.gov |

| Thiazole derivative with Bromide substitution (4b) | MCF-7 (Breast) | 31.5 ± 1.91 µM | mdpi.com |

| Thiazole derivative with Bromide substitution (4b) | HepG2 (Liver) | 51.7 ± 3.13 µM | mdpi.com |

| Synthesized Thiazole derivative (CP1) | HCT-116 (Colon) | 4.7 µg/ml | ekb.eg |

| Synthesized Thiazole derivative (CP1) | MCF-7 (Breast) | 4.8 µg/ml | ekb.eg |

| Synthesized Thiazole derivative (CP1) | HepG2 (Liver) | 11 µg/ml | ekb.eg |

| Thiazolotriazine derivative (5) | HepG2, HCT-116, MCF-7 | High Potency | nih.gov |

Modulation of Specific Oncogenic Pathways and Targets

The anti-cancer effects of thiazole-guanidine compounds are often underpinned by their ability to interfere with specific molecular targets crucial for tumor growth and survival.

VEGFR-2 Inhibition: A key mechanism for the anti-cancer activity of many thiazole derivatives is the inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a critical kinase in tumor angiogenesis. Several studies have identified thiazole-containing compounds as potent VEGFR-2 inhibitors. nih.govmdpi.com For example, a 3-nitrophenylthiazolyl derivative demonstrated significant VEGFR-2 inhibition (85.72%), comparable to the standard drug Sorafenib (86.93%). mdpi.comresearchgate.net Molecular docking studies have further elucidated these interactions, showing that the thiazole moiety can form hydrogen bonds with key residues like Asp1046 within the ATP-binding site of the VEGFR-2 kinase domain. tandfonline.comnih.gov

Carbonic Anhydrase (CA) Inhibition: The guanidine moiety is a known zinc-binding group, making it a candidate for inhibiting metalloenzymes like carbonic anhydrases. Tumor-associated isoforms CA IX and CA XII are important targets in oncology as they contribute to the acidification of the tumor microenvironment, promoting cancer cell proliferation and metastasis. While primary sulfonamides are the classic CA inhibitors, compounds incorporating guanidine groups have also been investigated. nih.govnih.gov Studies on benzenesulfonamides featuring a guanidino group have shown inhibitory activity against various CA isoforms, suggesting that a thiazolylguanidine structure could similarly target these tumor-related enzymes. nih.gov

The guanidinium (B1211019) group, which is protonated at physiological pH, is well-suited to interact with negatively charged pockets in protein receptors, such as those containing aspartate or glutamate (B1630785) residues. This allows guanidine-containing ligands to act on a variety of receptors. While specific receptor interactions for 1-(4-(3-Bromophenyl)thiazol-2-yl)guanidine have not been detailed, related thiazole derivatives have been investigated as inhibitors of receptor tyrosine kinases beyond VEGFR-2, such as the Epidermal Growth Factor Receptor (EGFR). tandfonline.com The dual inhibition of EGFR and VEGFR-2 is a recognized strategy to overcome resistance to anti-cancer therapies. tandfonline.com The structural features of the target compound suggest potential interactions with kinase receptor families, although this requires experimental validation.

A primary mechanism through which thiazole-based compounds exert their cytotoxic effects is the induction of apoptosis (programmed cell death) and interference with the cell cycle. Numerous studies have shown that thiazole derivatives can trigger apoptosis in cancer cells through both intrinsic (mitochondrial) and extrinsic pathways. frontiersin.orgmdpi.com

Treatment of cancer cells with related compounds has been shown to increase the expression of pro-apoptotic proteins like Bax and Caspase-3, while down-regulating anti-apoptotic proteins such as Bcl-2. mdpi.comnih.gov This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent caspase activation, culminating in cell death. frontiersin.orgmdpi.com Furthermore, these compounds can cause cell cycle arrest, often at the G1 or G2/M phases, thereby preventing cancer cell proliferation. researchgate.net For instance, one potent thiazole derivative was found to induce cell cycle arrest at both the G1 and G2/M phases in MDA-MB-231 breast cancer cells. researchgate.net

| Compound Class | Cell Line | Observed Effect | Source |

|---|---|---|---|

| Thiazole derivative (4d) | MDA-MB-231 (Breast) | Cell cycle arrest at G1 and G2/M phases | researchgate.net |

| Thiazole derivative (4d) | MDA-MB-231 (Breast) | Reduces mitochondrial membrane potential | researchgate.net |

| Benzoxazole/Thiazole derivatives | HCT-116 (Colon) | Increased total apoptosis (up to 22%) | nih.gov |

| Benzoxazole/Thiazole derivatives | HCT-116 (Colon) | Increased Caspase-3 levels (up to 8-fold) | nih.gov |

| Benzoxazole/Thiazole derivatives | HCT-116 (Colon) | Increased Bax / Decreased Bcl-2 levels | nih.gov |

| 4-Thiazolidinone (B1220212) derivatives | MCF-7 (Breast) | Induction of apoptosis via intrinsic and extrinsic pathways | mdpi.com |

Anti-Microbial Efficacy

The thiazole ring is a cornerstone in the development of antimicrobial agents, and its incorporation into guanidine derivatives has been explored to create novel compounds to combat drug-resistant pathogens. nih.govresearchgate.net The core structure (S-C=N) is considered a key toxophoric unit. sapub.org

Studies on 4-(4-bromophenyl)-thiazol-2-amine derivatives have demonstrated promising antimicrobial activity against a panel of bacteria and fungi, with efficacy comparable to standard drugs like norfloxacin (B1679917) and fluconazole. nih.govjchemrev.com The introduction of different substituents onto this core structure modulates the antimicrobial spectrum and potency. Similarly, various heterocyclic guanidine derivatives have been synthesized and shown to possess broad-spectrum antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus, B. subtilis) and Gram-negative (e.g., E. coli, P. aeruginosa) bacteria. researchgate.netacs.org The combination of these two pharmacophores in this compound suggests a strong potential for antimicrobial action.

Antibacterial Activity against Gram-Positive and Gram-Negative Pathogens (e.g., MRSA, E. coli)

Research into novel thiazole aminoguanidines has identified potent activity against both Gram-positive and Gram-negative bacteria. A closely related analog, compound 4i, which features a rotatable bond that enhances molecular flexibility, has demonstrated significant efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. This structural modification is highlighted as beneficial for optimizing activity against Gram-negative bacteria.

Compounds within this class, including 4e, 4g, 4i, and 4m, have shown moderate to good activity against S. aureus and MRSA strains. Notably, these compounds exhibited an eight-fold stronger activity (MIC = 8 µg/mL) against MRSA when compared to norfloxacin (MIC = 64 µg/mL). The best-performing compound, 4i, not only showed rapid sterilization capabilities but also a low propensity for inducing bacterial resistance.

| Compound | Organism | MIC (µg/mL) | Reference Compound | Reference MIC (µg/mL) |

|---|---|---|---|---|

| 4e | MRSA | 8 | Norfloxacin | 64 |

| 4g | MRSA | 8 | Norfloxacin | 64 |

| 4i | MRSA | 8 | Norfloxacin | 64 |

| 4m | MRSA | 8 | Norfloxacin | 64 |

Interaction with Bacterial Cell Membrane Components

The antibacterial mechanism of thiazole aminoguanidines has been linked to the disruption of the bacterial cell wall biosynthesis. Bacterial cytological analysis indicates that these compounds interfere with this essential process, leading to bacterial cell death. This mode of action is a critical aspect of their efficacy against pathogenic bacteria.

Anti-Biofilm Properties

In addition to their bactericidal effects on planktonic cells, thiazole aminoguanidines have demonstrated significant anti-biofilm capabilities. Compound 4i has been shown to effectively inhibit the formation of MRSA biofilms. Furthermore, it can eradicate mature biofilms in a dose-dependent manner. At its minimum inhibitory concentration (MIC), compound 4i was capable of eradicating 70% of established MRSA biofilms, indicating its potential to destroy adherent bacterial communities.

Antifungal Activity

While direct studies on the antifungal activity of this compound are not detailed in the provided search results, the broader classes of guanidine and thiazole compounds are known to possess antifungal properties. Guanidinic compounds, both natural and synthetic, have been evaluated for their activity against various fungal pathogens. Similarly, thiazole derivatives have been recognized for their potential as antifungal agents. This suggests that this compound may warrant investigation for similar activities.

Anti-Tuberculosis Activity

The thiazole scaffold is considered a promising framework for the development of new anti-tuberculosis medications. Research into thiazole-containing hybrids is seen as a critical area for discovering novel drugs against Mycobacterium tuberculosis. Although specific data on the anti-tuberculosis activity of this compound is not available in the search results, the recognized potential of the thiazole moiety in this therapeutic area suggests its relevance for future studies.

Other Investigated Biological Activities

Derivatives of the 4-(4-bromophenyl)thiazol-2-amine structure, which is closely related to the subject compound, have been synthesized and evaluated for other biological activities. These investigations have revealed potential in areas beyond antimicrobial action, though specific examples for this compound are not provided in the search results.

Enzyme Inhibition (e.g., Acetylcholinesterase, Elastase)

There is no specific data in the reviewed literature detailing the inhibitory activity of this compound against acetylcholinesterase or elastase. Research into related structures suggests that thiazole and guanidine derivatives can exhibit enzyme-inhibiting properties. For instance, various thiazole-based compounds have been explored as potential inhibitors of human neutrophil elastase. semanticscholar.orgmdpi.com A series of novel ethylated thiazole-triazole acetamide (B32628) hybrids were identified as potent elastase inhibitors. nih.gov In the context of acetylcholinesterase, which is a key enzyme in the nervous system, its inhibition is a major strategy in the treatment of neurological disorders. nih.gov Studies have shown that certain derivatives of 1,3,4-thiadiazole (B1197879), a related heterocyclic structure, exhibit moderate acetylcholinesterase-inhibiting activity. researchgate.net Additionally, novel quinazolinone derivatives have been synthesized and shown to inhibit cholinesterase. mdpi.com However, without direct experimental evidence, the effect of this compound on these or other enzymes remains speculative.

Anticonvulsant Effects and Neurological Targets

Direct studies on the anticonvulsant properties of this compound have not been identified. The broader family of thiazole-containing compounds has been a subject of interest in the search for new anticonvulsant agents. mdpi.com For example, certain 4-thiazolidinone derivatives bearing a thiazole moiety have demonstrated excellent anticonvulsant activity in preclinical models. mdpi.com The 1,3,4-thiadiazole scaffold, which shares structural similarities with thiazole, has also been investigated for its anti-epileptic potential, with some derivatives showing significant anticonvulsant effects. nih.govnih.gov The mechanism of action for some of these compounds is thought to involve the GABAergic system. nih.gov Despite these promising findings for related chemical classes, the specific neurological targets and any potential anticonvulsant efficacy of this compound are yet to be determined.

Potential Anti-inflammatory Actions

There is no direct evidence from the reviewed sources to suggest that this compound possesses anti-inflammatory properties. However, the constituent chemical groups are found in other molecules with such activity. Guanidine derivatives of quinazoline-2,4(1H,3H)-dione have been reported as anti-inflammatory agents. nih.gov Furthermore, some thiazole derivatives have been investigated for their potential to modulate inflammatory pathways. For instance, a study on a specific 4-thiazolidinone derivative found that it exhibited pronounced anti-inflammatory effects in a model of chronic epileptogenesis by inhibiting cyclooxygenase (COX) enzymes. mdpi.com The anti-inflammatory activities of various heterocyclic compounds, including those based on a pyrazole (B372694) structure, have also been documented. researchgate.net These findings highlight the potential for molecules containing thiazole and guanidine functionalities to interact with inflammatory targets, though specific data for this compound is lacking.

Structure Activity Relationship Sar Analysis and Pharmacophore Development

Impact of the Bromophenyl Substituent Position and Nature on Biological Activity

The position and electronic nature of the substituent on the 4-phenyl ring of the thiazole (B1198619) core are critical determinants of biological activity. While direct comparative studies on the ortho-, meta-, and para-bromophenyl isomers of 1-(4-(thiazol-2-yl)guanidine) are not extensively detailed in the available literature, SAR studies on related 4-phenylthiazole (B157171) analogs provide significant insights.

The presence of a halogen on the phenyl ring is often associated with enhanced biological activity. For instance, in a series of 4-(4-bromophenyl)-thiazol-2-amine derivatives, the para-bromo substitution was a key feature of compounds exhibiting significant antimicrobial and anticancer activities. nih.gov This suggests that the electronic and steric properties of bromine are favorable for interaction with biological targets. Generally, electron-withdrawing groups on the phenyl ring of thiazole derivatives have been shown to confer good antibacterial activity. nih.gov

The position of the halogen is also a key factor. In many classes of compounds, moving a substituent between the ortho, meta, and para positions can drastically alter activity by changing the molecule's conformation, electronic distribution, and ability to interact with specific pockets in a receptor or enzyme active site. For example, studies on other heterocyclic compounds have shown that para-halogen substitutions are often important for activity. ijsdr.org While the 3-bromo (meta) substitution in the title compound defines its specific properties, a comprehensive understanding would require comparative testing against its 2-bromo (ortho) and 4-bromo (para) counterparts. The table below summarizes findings from related compounds, illustrating the importance of phenyl ring substitution.

Table 1: Influence of Phenyl Ring Substituents on the Biological Activity of Related Thiazole Derivatives

| Compound Series | Substituent and Position | Key Finding | Reference |

|---|---|---|---|

| 4-Phenylthiazol-2-amine derivatives | 4-Bromo | Contributed to significant antimicrobial and anticancer activity. | nih.gov |

| Thiazole-linked azoles | 4-Chloro | Showed the highest anticonvulsant properties in its series. | ijsdr.org |

| Phenylthiazole-incorporated quinolines | Electron-withdrawing group (Cl) at pyridine (B92270) 4-position | Enhanced anti-breast cancer efficacy. | ijsdr.org |

| Pyrazoline incorporated thiazoles | 4-Bromo | Exhibited notable antimicrobial and antifungal activities. |

Critical Role of the Guanidine (B92328) Moiety in Receptor Binding and Enzymatic Inhibition

The guanidine group is a highly basic functional group that is typically protonated at physiological pH, forming a delocalized guanidinium (B1211019) cation. This feature is paramount for its role in molecular recognition, enabling it to form strong, bidentate hydrogen bonds and electrostatic interactions with negatively charged residues such as aspartate, glutamate (B1630785), or phosphate (B84403) groups on biological targets. mdpi.commdpi.com

In the context of thiazole-guanidine compounds, this moiety is often essential for anchoring the ligand to the active site of a receptor or enzyme. For example, in a study of thiazole aminoguanidines as antibacterial agents, molecular docking revealed that the guanidine group forms crucial hydrogen bonds with the asparagine residue (ASN81) in the binding pocket of the undecaprenyl pyrophosphate synthase (UPPS) enzyme. researchgate.net This interaction is critical for the inhibitory activity of the compounds.

The guanidine core is present in numerous drugs, underscoring its therapeutic importance. mdpi.com Its ability to engage in multiple, high-energy interactions like hydrogen bonding, charge pairing, and cation-π interactions makes it a privileged scaffold in drug design. nih.gov These interactions can stabilize the ligand-target complex, leading to higher affinity and potency. Theoretical studies have shown that the guanidinium moiety can form intramolecular hydrogen bonds with the thiazole ring, forcing the system into a planar conformation, which may be favorable for binding to a planar receptor site. researchgate.net

Significance of the Thiazole Ring as a Core Pharmacophore

The 1,3-thiazole ring is a five-membered aromatic heterocycle containing both sulfur and nitrogen, making it a versatile and privileged scaffold in medicinal chemistry. ijsdr.orgnih.gov It is a core component of numerous FDA-approved drugs, demonstrating a wide range of biological activities including antimicrobial, anti-inflammatory, and anticancer effects. nih.gov

The significance of the thiazole ring in 1-(4-(3-Bromophenyl)thiazol-2-yl)guanidine stems from several key properties:

Structural Scaffold: It provides a rigid, planar core that correctly orients the critical pharmacophoric elements—the bromophenyl group and the guanidine moiety—for optimal interaction with the biological target.

Bioisosterism: The thiazole ring is a well-known bioisostere of the phenyl ring. Replacing a phenyl ring with a thiazole can improve pharmacokinetic properties, such as solubility and metabolic stability, while maintaining or enhancing biological activity. Theoretical studies have confirmed that thiazole can be a good "ring equivalent" to benzene (B151609) in guanidinium systems targeting α2-adrenoceptors. nih.gov

Interaction Potential: The nitrogen and sulfur heteroatoms in the thiazole ring can participate in hydrogen bonding and other non-covalent interactions with target proteins. The sulfur atom, in particular, can engage in unique interactions, such as with carbonyl oxygens, that are comparable in strength to a typical hydrogen bond.

The combination of the thiazole ring's structural rigidity, its capacity for specific interactions, and its favorable physicochemical properties makes it an excellent core for developing targeted therapeutic agents.

Influence of Remote Substituents and Hybridization on Overall Biological Profile

Modifying the core structure of this compound by adding remote substituents or by creating hybrid molecules can significantly alter its biological profile. Hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a common approach to develop compounds with improved or dual activity.

For instance, studies on related heterocyclic systems have shown that clubbing a thiazole nucleus with other heterocycles like pyrazole (B372694) or triazole can modulate antimicrobial or anticonvulsant activity. ijsdr.org The nature of the linker and the attached moiety are crucial. In one study on guanidine derivatives, replacing a flexible seven-methylene linker with a more rigid cyclohexylene or p-phenylene group led to the discovery of potent antagonists for different receptors.

The introduction of substituents at positions not directly involved in primary binding interactions can also have profound effects. These "remote" substituents can influence:

Solubility and Lipophilicity: Affecting absorption, distribution, and excretion.

Metabolic Stability: Blocking sites of metabolism to increase the drug's half-life.

Conformation: Inducing a more active conformation of the molecule.

Secondary Binding Interactions: Forming additional contacts with the target to enhance affinity.

For example, in a series of N-(3-oxo-3,4-dihydro-2H-benzo nih.govthiazine-6-carbonyl)guanidines, the addition of a 4-isopropyl group resulted in the most potent derivative, highlighting the impact of a seemingly remote alkyl group. The strategic hybridization of the 1-(4-phenylthiazol-2-yl)guanidine scaffold with other bioactive fragments remains a promising avenue for the development of novel therapeutic agents with tailored biological profiles.

Pharmacophore Modeling for Ligand-Based and Structure-Based Drug Design

Pharmacophore modeling is a powerful computational tool in drug discovery used to define the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. This approach can be divided into ligand-based and structure-based methods.

Ligand-Based Drug Design (LBDD): This method is employed when the 3D structure of the biological target is unknown. A pharmacophore model is generated by analyzing a set of active and inactive molecules to identify the common chemical features responsible for activity. For a series of thiazole aminoguanidine (B1677879) inhibitors, a potential pharmacophore model would likely include a hydrogen bond donor (from the guanidine NH), a positive ionizable feature (the guanidinium cation), and an aromatic/hydrophobic region (the bromophenyl ring), all arranged in a specific spatial orientation.

Structure-Based Drug Design (SBDD): When the crystal structure of the target protein is available, a pharmacophore model can be derived directly from the interactions observed between the ligand and the active site. Molecular docking studies on 4-(4-bromophenyl)-thiazol-2-amine derivatives have been used to understand their binding modes and to rationalize their biological activity, forming the basis for SBDD. nih.gov

These models are instrumental in virtual screening campaigns to identify new hit compounds from large chemical databases and in guiding the optimization of lead compounds. For the this compound series, a well-validated 3D-QSAR (Quantitative Structure-Activity Relationship) model could quantify the relationship between the 3D properties of the molecules and their biological activity, providing predictive power for designing more potent analogs.

Table 2: Key Pharmacophoric Features of Thiazolylguanidine Analogs

| Pharmacophoric Feature | Molecular Moiety | Putative Role in Binding | Reference |

|---|---|---|---|

| Positive Ionizable / Cationic | Guanidinium Group | Electrostatic interactions with negatively charged residues (e.g., Asp, Glu). | mdpi.com |

| Hydrogen Bond Donor | Guanidine N-H groups | Forms strong, often bidentate, hydrogen bonds with acceptors like carbonyl oxygen or asparagine. | mdpi.comresearchgate.net |

| Aromatic/Hydrophobic Region | Bromophenyl Ring | Hydrophobic interactions and potential π-π stacking or halogen bonding within the binding pocket. | researchgate.net |

| Hydrogen Bond Acceptor | Thiazole Nitrogen | Can accept hydrogen bonds from donor groups in the receptor site. |

Advanced Computational and in Silico Studies

Molecular Docking Simulations for Ligand-Target Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely used to understand how a ligand, such as 1-(4-(3-Bromophenyl)thiazol-2-yl)guanidine, might interact with a protein target.

Molecular docking simulations for derivatives structurally related to the thiazole-guanidine scaffold have been performed to predict their binding modes and estimate their binding affinities. In these studies, the ligand is placed into the binding site of a target protein, and its conformation is sampled to find the most stable binding pose. The binding affinity, often expressed as a docking score in kcal/mol, quantifies the strength of the interaction. For similar thiazole (B1198619) derivatives, docking studies have demonstrated favorable binding scores within the active sites of various enzymes, suggesting their potential as inhibitors. nih.govresearchgate.net The guanidine (B92328) group, known for its ability to form strong hydrogen bonds and salt bridges, often plays a pivotal role in anchoring the ligand within the active site. nih.gov

Table 1: Representative Docking Scores for Structurally Similar Thiazole Derivatives

| Compound Class | Target Protein | Docking Score (kcal/mol) | Reference |

| Thiazole-Amine Derivatives | Glucosamine-6-phosphate synthase | > -7.0 | researchgate.net |

| Thiazole-Pyrazoline Hybrids | Bacterial Proteins | Variable | researchgate.net |

| Benzoylguanidines | SARS-CoV-2 Mpro | -7.1 to -8.1 | nih.gov |

Note: This table presents data for structurally related compounds to illustrate the application of molecular docking, as specific data for this compound was not available in the searched literature.

Docking analyses are crucial for identifying the specific amino acid residues that form key interactions with the ligand. These interactions typically include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking. nih.govnih.gov For guanidine-containing ligands, the guanidinium (B1211019) group frequently interacts with acidic residues like aspartate and glutamate (B1630785) through strong, charge-assisted hydrogen bonds. nih.govnih.gov The thiazole ring and the bromophenyl group can engage in hydrophobic and aromatic stacking interactions with residues such as phenylalanine, tyrosine, and tryptophan. nih.govnih.gov Identifying these "hotspots" is essential for understanding the mechanism of action and for designing more potent and selective analogs.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Insights

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is applied to understand the intrinsic electronic properties, reactivity, and stability of molecules like this compound. bohrium.comresearchgate.net

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter that indicates the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. nih.govnih.gov For similar aromatic thiazole systems, the HOMO charge density is often located on the electron-rich thiazole and phenyl rings, while the LUMO density may be distributed across the entire conjugated system. nih.gov Global reactivity descriptors, such as electronegativity, chemical hardness, and softness, can be derived from FMO energies to further quantify the molecule's reactivity profile.

Table 2: Calculated FMO Properties for a Generic Thiazole Derivative Model

| Parameter | Description | Typical Value Range (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.0 to -7.0 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -3.0 |

| ΔE (Gap) | HOMO-LUMO Energy Gap | 3.0 to 5.0 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface. It helps predict how a molecule will interact with other charged species, such as protein receptors. researchgate.net The MEP map uses a color scale to indicate electrostatic potential: red regions represent negative potential (electron-rich, susceptible to electrophilic attack), blue regions indicate positive potential (electron-poor, susceptible to nucleophilic attack), and green areas are neutral. For a molecule like this compound, the nitrogen atoms of the guanidine group are expected to be primary sites of negative potential, making them key hydrogen bond acceptors. Conversely, the hydrogens of the guanidine group would exhibit positive potential, acting as hydrogen bond donors.

The biological activity of a molecule is highly dependent on its three-dimensional shape or conformation. Conformational analysis using DFT helps identify the most stable (lowest energy) conformations of a molecule in the gas phase or in solution. preprints.org For this compound, key considerations include the rotational barriers around the single bonds connecting the phenyl ring to the thiazole and the thiazole to the guanidine group. Studies on similar structures, such as N-[4-(4-Bromophenyl)thiazol-2-yl] derivatives, have shown that the dihedral angle between the thiazole and phenyl rings is a significant conformational parameter. nih.gov Determining the most energetically favorable conformers is essential, as this is often the conformation that binds to a biological target.

Molecular Dynamics Simulations for Understanding Binding Stability and Conformational Changes

Molecular dynamics (MD) simulations offer a powerful lens through which the dynamic behavior of a ligand-receptor complex can be observed over time at an atomic level. While specific MD simulation studies exclusively focused on this compound are not extensively documented in the reviewed literature, the application of this technique to structurally related 2-aminothiazole (B372263) and 4-(bromophenyl)thiazole derivatives provides significant insights into how the title compound likely behaves within a biological target's binding site. researchgate.netnih.govresearchgate.net

MD simulations are typically employed post-molecular docking to validate the predicted binding pose and assess the stability of the complex. researchgate.net The simulation tracks the movements of atoms over a set period, often in the nanosecond range, providing a trajectory that reveals crucial information about the system's dynamics. researchgate.netacs.org

Key parameters analyzed in these simulations to understand binding stability and conformational changes include:

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the protein and ligand atoms from their initial docked positions over the course of the simulation. A stable RMSD value over time suggests that the ligand has found a stable binding mode and the protein structure is not significantly perturbed by its presence. acs.org

Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual amino acid residues in the protein. It helps to identify flexible regions of the protein and how ligand binding might affect this flexibility. For instance, a decrease in RMSF in the binding site residues upon ligand binding indicates a stabilization of that region.

Hydrogen Bond Analysis: The persistence of hydrogen bonds between the ligand and the receptor throughout the simulation is a strong indicator of binding stability. MD simulations allow for the monitoring of the number and duration of these critical interactions. For guanidine-containing compounds, the guanidinium group is a potent hydrogen bond donor, and its interactions are key to stable binding.

Binding Free Energy Calculations: Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are often used to estimate the binding free energy of the ligand-receptor complex from the MD simulation trajectory. nih.govmdpi.com This calculation provides a more quantitative measure of binding affinity and can help in ranking different derivatives. The binding free energy is typically decomposed into contributions from van der Waals interactions, electrostatic interactions, and solvation energy. nih.gov

Studies on similar thiazole derivatives have shown that van der Waals interactions often dominate the binding free energy, highlighting the importance of shape complementarity between the ligand and the binding pocket. nih.gov Furthermore, MD simulations can reveal subtle conformational changes in the protein upon ligand binding, which may be essential for its biological function. nih.gov These simulations can capture the dynamic "breathing" of the binding pocket and how the ligand adapts its conformation to maintain optimal interactions. nih.gov

The insights gained from MD simulations on analogous compounds suggest that this compound likely forms a stable complex with its biological targets, primarily through a network of hydrogen bonds and favorable hydrophobic interactions. Future MD studies on this specific compound would be invaluable for confirming these hypotheses and providing a detailed atomic-level understanding of its mechanism of action.

| Conformational Analysis | Tracks the changes in the ligand's and protein's conformation during the simulation. | Reveals how the ligand adapts to the binding site and any induced-fit effects on the protein. |

Virtual Screening and Library Design for Novel Derivatives

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.govscispace.com For a scaffold like this compound, virtual screening and subsequent library design are powerful strategies for discovering novel derivatives with improved properties. nih.govnih.gov

The process often begins with the development of a pharmacophore model or a structure-based screening protocol. A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for biological activity. For the title compound, this would likely include a hydrogen bond donor (the guanidine group), a hydrogen bond acceptor (the thiazole nitrogen), and an aromatic/hydrophobic feature (the bromophenyl ring). mdpi.com This model can then be used as a 3D query to rapidly screen large compound databases, such as the ZINC database, for molecules that match these criteria. mdpi.com

Alternatively, structure-based virtual screening involves docking a library of compounds into the three-dimensional structure of the target protein. amazonaws.com This method predicts the binding mode and affinity of each compound, allowing for the ranking and selection of the most promising candidates. amazonaws.com

Once initial hits are identified through virtual screening, or based on the structure of the lead compound, a focused library of novel derivatives can be designed. nih.govmdpi.com This involves making systematic chemical modifications to the parent molecule to explore the structure-activity relationship (SAR). For this compound, a combinatorial library could be designed by varying substituents at several key positions:

The Phenyl Ring: The bromine atom at the 3-position can be moved to the 2- or 4-position, or replaced with other functional groups (e.g., chloro, fluoro, methyl, methoxy) to probe the effect on binding affinity and selectivity.

The Guanidine Group: The guanidine moiety can be substituted with various alkyl or aryl groups to modulate its basicity and steric properties.

The Thiazole Ring: While modifications to the core thiazole ring are less common, substituents could potentially be introduced at the 5-position.

The design of these libraries is often guided by computational predictions of their binding affinity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties to prioritize the synthesis of compounds with the highest likelihood of success. nih.govresearchgate.net

An example of a designed library of derivatives based on the core structure is presented in the table below. This demonstrates a systematic approach to exploring the chemical space around the lead compound.

Table 2: Representative Library Design for Novel this compound Derivatives

| Compound ID | R1 (Phenyl Ring Substitution) | R2 (Guanidine Substitution) | Rationale for Inclusion |

|---|---|---|---|

| Parent | 3-Bromo | Unsubstituted | Lead compound for baseline activity. |

| DERIV-01 | 4-Bromo | Unsubstituted | Investigate positional isomer effects of the halogen. |

| DERIV-02 | 3-Chloro | Unsubstituted | Explore the impact of a different halogen on binding. |

| DERIV-03 | 3-Methyl | Unsubstituted | Assess the effect of a small hydrophobic group. |

| DERIV-04 | 3-Methoxy | Unsubstituted | Probe for potential hydrogen bond acceptor interactions. |

| DERIV-05 | 3-Bromo | Methyl | Evaluate the influence of steric bulk near the guanidine. |

| DERIV-06 | 3-Bromo | Phenyl | Introduce a larger hydrophobic group on the guanidine. |

| DERIV-07 | 4-Chloro | Unsubstituted | Combine positional and substituent modifications. |

| DERIV-08 | 3,4-Dichloro | Unsubstituted | Study the effect of multiple substitutions on the phenyl ring. |

Through these iterative cycles of computational design, chemical synthesis, and biological evaluation, novel derivatives of this compound with enhanced potency, selectivity, and pharmacokinetic properties can be systematically developed.

Future Research Trajectories and Translational Potential

Identification of Novel Biological Targets for 1-(4-(3-Bromophenyl)thiazol-2-yl)guanidine Derivatives

The exploration of novel biological targets for derivatives of this compound is a promising area of research. The thiazole (B1198619) ring is a common feature in compounds with a wide range of biological activities, including anticancer and antimicrobial effects. nih.govresearchgate.net Similarly, the guanidine (B92328) group is a key pharmacophore in various bioactive molecules. The combination of these functionalities suggests that derivatives of this compound could interact with a diverse array of biological targets.

Future research should focus on screening these derivatives against a broad panel of enzymes and receptors to identify novel targets. For instance, related thiazole derivatives have shown potential as anticancer agents by targeting specific proteins. nih.gov Molecular docking studies on similar compounds have indicated potential binding to the active sites of proteins implicated in cancer and microbial resistance. nih.govresearchgate.net Techniques such as affinity chromatography and mass spectrometry-based proteomics can be employed to pull down and identify the cellular binding partners of these compounds, thereby revealing novel therapeutic targets. Furthermore, understanding the mechanism of action of related compounds, such as N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]guanidine which is known to interact with molecular targets and pathways, can provide insights into potential targets for this class of compounds.

Rational Design and Synthesis of Next-Generation Analogues with Enhanced Potency and Selectivity

The rational design and synthesis of next-generation analogues of this compound hold significant promise for improving therapeutic efficacy. The core structure provides multiple points for chemical modification to enhance potency and selectivity. For example, modifications to the bromophenyl ring, such as altering the position of the bromine atom or introducing other substituents, could modulate the compound's electronic and steric properties, thereby influencing its binding affinity to target proteins.

Structure-activity relationship (SAR) studies will be crucial in guiding the synthesis of more potent and selective analogues. Computational modeling and molecular docking can be utilized to predict the binding modes of newly designed analogues and prioritize their synthesis. rjeid.com The synthesis of a novel series of 4-(4-bromophenyl)-thiazol-2-amine derivatives has demonstrated that modifications to the thiazole scaffold can lead to compounds with significant antimicrobial and anticancer activities. nih.gov Similarly, the synthesis of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs has yielded compounds with notable anticancer potential. mdpi.com These approaches can be adapted for the rational design of this compound derivatives with improved pharmacological profiles.

Development of Advanced In Vitro Assays and In Silico Methodologies for Deeper Mechanistic Elucidation

To fully understand the therapeutic potential of this compound and its derivatives, the development of advanced in vitro assays and in silico methodologies is essential. High-throughput screening (HTS) assays can be developed to rapidly assess the biological activity of a large library of analogues against identified targets. Cell-based assays, such as reporter gene assays and high-content imaging, can provide valuable information on the cellular effects of these compounds and help elucidate their mechanisms of action.

In silico approaches, including molecular dynamics simulations and quantum mechanics/molecular mechanics (QM/MM) calculations, can offer a deeper understanding of the molecular interactions between the compounds and their biological targets. These computational methods can help to rationalize experimental findings and guide the design of next-generation analogues with enhanced properties. researchgate.net For instance, in silico ADME (absorption, distribution, metabolism, and excretion) modeling has been effectively used for related thiazole derivatives to predict their pharmacokinetic properties. nih.gov

Exploration of the Compound's Utility as a Chemical Probe in Complex Biological Systems

Beyond its potential as a therapeutic agent, this compound and its derivatives could serve as valuable chemical probes for studying complex biological systems. A chemical probe is a small molecule that can be used to selectively modulate the function of a specific protein or pathway, thereby enabling the study of its biological role. The development of guanidine-based fluorometric probes for the detection of ions demonstrates the potential of this chemical class in biological imaging. rsc.org

To be effective as a chemical probe, a compound must exhibit high potency, selectivity, and cell permeability. The structural features of this compound suggest that it could be modified to create such probes. For example, the incorporation of a fluorescent tag or a photo-crosslinking group would enable the visualization of the compound's distribution within cells and the identification of its binding partners. These chemical probes could be instrumental in dissecting complex signaling pathways and identifying new drug targets.

Q & A

Q. What are the optimal synthetic routes for preparing 1-(4-(3-Bromophenyl)thiazol-2-yl)guanidine, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via condensation of 3-bromophenyl-substituted thiazole precursors with guanidine derivatives. Key steps include:

- Solvent selection : Use anhydrous DMF or ethanol to enhance solubility of intermediates, as demonstrated in analogous thiourea syntheses .

- Temperature control : Reflux conditions (e.g., 80–100°C) promote cyclization while minimizing side reactions.

- Purification : Recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane) improves yield and purity .

Critical Parameter : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) to avoid over- or under-reaction.

Q. How can researchers characterize the structural integrity of this compound?

Methodological Answer: Combine spectroscopic and crystallographic techniques:

- NMR : Confirm substitution patterns (e.g., bromophenyl protons at δ 7.2–7.8 ppm; guanidine NH signals at δ 6.5–8.0 ppm) .

- Mass Spectrometry : High-resolution ESI-MS can verify molecular ion peaks (e.g., [M+H]⁺ at m/z ~350–360).

- X-ray Crystallography : Use SHELX programs for structure refinement. For example, SHELXL resolves hydrogen bonding networks involving the guanidine moiety .

Q. What physicochemical properties (e.g., logP, solubility) are critical for biological studies of this compound?

Methodological Answer:

- logBB Prediction : Computational tools (e.g., Molinspiration) estimate blood-brain barrier penetration. For similar guanidine-thiazole hybrids, logBB values range from -1.5 to -0.1, suggesting limited CNS activity .

- Solubility : Perform shake-flask assays in PBS (pH 7.4) and DMSO. Analogous compounds show solubility <10 μM in aqueous buffers, necessitating DMSO stock solutions for in vitro assays .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and crystallographic results for this compound?

Methodological Answer:

- Torsion Angle Analysis : Apply Cremer-Pople puckering coordinates to compare experimental (X-ray) and computational (DFT) conformers. For example, discrepancies in thiazole ring planarity may arise from crystal packing forces .

- Electron Density Maps : Use SHELXE or OLEX2 to validate hydrogen atom positions. Over-refinement artifacts in guanidine groups can be mitigated by constraining N–H distances during refinement .

Q. What strategies are effective for elucidating the reaction mechanism of cyclization steps in related thiazole-guanidine derivatives?

Methodological Answer:

- Intermediate Trapping : Quench reactions at 50% completion (via TLC) and isolate intermediates (e.g., thioureas) for NMR/MS analysis .

- Computational Modeling : Employ Gaussian09 or ORCA to simulate transition states. For example, acid-catalyzed cyclization may proceed via a six-membered ring transition state stabilized by hydrogen bonding .

Q. How can researchers design experiments to probe the biological activity of this compound against fungal pathogens?

Methodological Answer:

- Structure-Activity Relationship (SAR) : Synthesize analogs with varied substituents (e.g., replacing bromophenyl with chlorophenyl or methyl groups) and test antifungal efficacy using microbroth dilution assays (CLSI M38 guidelines) .

- Mode of Action Studies : Perform fluorescence quenching assays to assess binding to fungal cytochrome P450 enzymes, a target for thiazole-based fungicides .

Q. What advanced crystallographic tools can resolve challenges in modeling disordered regions of this compound?

Methodological Answer:

- Twinning Analysis : Use SHELXD to deconvolute overlapping reflections in twinned crystals. For high mosaicity, apply a twin law (e.g., twofold rotation) during refinement .

- Dynamic Disorder Modeling : Implement TLS (Translation-Libration-Screw) parameters in SHELXL to account for flexible guanidine groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.